molecular formula C21H13NOS B12640961 9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one CAS No. 920012-54-0

9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one

Cat. No.: B12640961
CAS No.: 920012-54-0
M. Wt: 327.4 g/mol
InChI Key: JCEXYLQPPRZRCA-UHFFFAOYSA-N
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Description

9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is a complex organic compound that features an indole moiety linked to a naphthothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with naphtho[2,3-b]thiophene-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or naphthothiophene moieties, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    Naphtho[2,3-b]thiophene-4-one: Another precursor used in the synthesis.

    Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.

Uniqueness

9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is unique due to its combined indole and naphthothiophene structure, which imparts distinct chemical and biological properties

Properties

CAS No.

920012-54-0

Molecular Formula

C21H13NOS

Molecular Weight

327.4 g/mol

IUPAC Name

9-(1H-indol-3-ylmethylidene)benzo[f][1]benzothiol-4-one

InChI

InChI=1S/C21H13NOS/c23-20-16-7-2-1-6-15(16)18(21-17(20)9-10-24-21)11-13-12-22-19-8-4-3-5-14(13)19/h1-12,22H

InChI Key

JCEXYLQPPRZRCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CNC4=CC=CC=C43)C5=C(C2=O)C=CS5

Origin of Product

United States

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